molecular formula C13H8F2O B1436893 2,6-Difluoro-3-phenylbenzaldehyde CAS No. 2221812-11-7

2,6-Difluoro-3-phenylbenzaldehyde

Cat. No.: B1436893
CAS No.: 2221812-11-7
M. Wt: 218.2 g/mol
InChI Key: GXYLQSXHNZYODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,6-Difluoro-3-phenylbenzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 2,6-Difluoro-3-phenylbenzaldehyde typically involves the reaction of 2,6-difluorobenzene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where 2,6-difluorobenzene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with benzaldehyde to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,6-Difluoro-3-phenylbenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include 2,6-difluoro-3-phenylbenzoic acid, 2,6-difluoro-3-phenylbenzyl alcohol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-phenylbenzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,6-Difluoro-3-phenylbenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2,6-difluoro-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYLQSXHNZYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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